Methyl lidocaine

描述

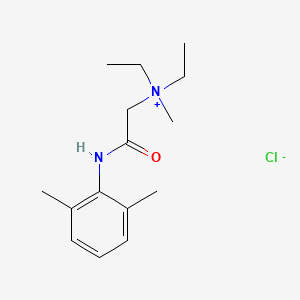

Methyl lidocaine, also known as N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide, is a derivative of lidocaine. It is a local anesthetic of the amino amide type, widely used for its numbing properties in various medical procedures. This compound is known for its rapid onset of action and intermediate duration of efficacy, making it a popular choice in both medical and dental practices.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl lidocaine typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dimethylaniline.

Acylation: 2,6-dimethylaniline is acylated with chloroacetyl chloride in the presence of a base such as sodium hydroxide to form N-(2,6-dimethylphenyl)-2-chloroacetamide.

Amination: The chloroacetamide is then reacted with diethylamine to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for high yield and purity. The process involves:

Catalysts and Solvents: Using catalysts like palladium on carbon (Pd/C) and solvents such as dichloroethane.

Reaction Conditions: Maintaining reaction temperatures around 90-95°C and ensuring continuous removal of by-products like methanol to drive the reaction to completion.

Purification: The final product is purified through crystallization and filtration to achieve a purity greater than 99%.

化学反应分析

Types of Reactions: Methyl lidocaine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-(2,6-dimethylphenyl)-2-(diethylamino)acetic acid.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other amines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Using various amines under basic conditions.

Major Products:

Oxidation: N-(2,6-dimethylphenyl)-2-(diethylamino)acetic acid.

Reduction: 2,6-dimethylaniline.

Substitution: Various N-substituted derivatives depending on the amine used

科学研究应用

Analgesic Applications

Methyl lidocaine has been investigated for its efficacy as an analgesic agent. Its primary application is in pain management, particularly for conditions such as neuropathic pain and myofascial pain syndromes.

Case Studies and Research Findings

- Myofascial Pain Treatment : In a comparative study involving thirty patients with myofascial pain, this compound patches were assessed against traditional lidocaine patches. Results indicated significant reductions in pain intensity and improvements in quality of life for both treatment groups, suggesting that this compound may be as effective as its parent compound in managing localized pain .

- Chronic Pain Management : Research has shown that this compound can be beneficial in treating chronic pain conditions. Its mechanism of action involves blocking sodium channels, which prevents the propagation of pain signals along nerve fibers .

Cardiac Applications

This compound has been explored as an anti-arrhythmic agent. Its ability to stabilize cardiac membranes makes it a candidate for treating certain types of cardiac dysrhythmias.

Experimental Studies

- Anti-arrhythmic Properties : In experimental settings, this compound has demonstrated effectiveness in reducing arrhythmic episodes in animal models. For instance, studies involving hamster hearts showed that this compound could influence the biosynthesis of phospholipids, which is crucial for maintaining cardiac membrane integrity .

Pharmacological Mechanisms

Understanding the pharmacological mechanisms of this compound is essential for optimizing its applications.

Mechanism Insights

- Sodium Channel Blockade : Like other local anesthetics, this compound exerts its effects primarily through the blockade of voltage-gated sodium channels. This action inhibits neuronal excitability and reduces the sensation of pain .

- Central Analgesic Effects : Recent studies have indicated that systemic administration of this compound may also produce central analgesic effects by modulating neurotransmitter systems involved in pain perception, such as NMDA and glycine receptors .

Comparative Efficacy with Other Agents

When compared to other analgesics and anesthetics, this compound has shown promising results.

| Agent | Primary Use | Efficacy | Notes |

|---|---|---|---|

| This compound | Local Anesthesia | Effective for localized pain management | Comparable to traditional lidocaine |

| Lidocaine | Local Anesthesia | Widely used for various surgical procedures | Established safety profile |

| Bupivacaine | Local Anesthesia | Longer duration of action | Higher potency, risk of cardiotoxicity |

作用机制

Methyl lidocaine exerts its effects by inhibiting voltage-gated sodium channels in neuronal cell membranes. By blocking these channels, it prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area. This mechanism is similar to other local anesthetics, but this compound is noted for its rapid onset and intermediate duration of action .

相似化合物的比较

Lidocaine: The parent compound, widely used for its local anesthetic properties.

Bupivacaine: Known for its longer duration of action compared to lidocaine.

Prilocaine: Similar to lidocaine but with a slightly different safety profile.

Mepivacaine: Another local anesthetic with a similar structure and function.

Uniqueness of Methyl Lidocaine: this compound is unique due to its specific structural modifications, which confer a rapid onset of action and intermediate duration of efficacy. These properties make it particularly useful in procedures requiring quick and effective anesthesia without prolonged effects .

生物活性

Methyl lidocaine, a derivative of the widely used local anesthetic lidocaine, has garnered attention for its biological activities beyond mere anesthesia. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, particularly its potential applications in cancer therapy and metabolic processes.

This compound is structurally similar to lidocaine, differing primarily by the presence of a methyl group. This modification can influence its pharmacokinetic properties, such as solubility and receptor binding affinity. The compound interacts with voltage-gated sodium channels, inhibiting neuronal excitability and thus providing analgesic effects. Additionally, research indicates that methyl substitution at various positions on the benzene ring can enhance local anesthetic potency while potentially increasing toxicity at higher concentrations .

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer treatment. Evidence suggests that it may enhance the efficacy of chemotherapeutic agents by modulating apoptotic pathways and inhibiting drug resistance mechanisms. For instance:

- Combination Therapy with Cisplatin : this compound has been shown to significantly increase apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when used alongside cisplatin. The combination therapy resulted in a higher expression of activated caspase-3 and cleaved PARP, indicating enhanced apoptotic signaling .

- Regulation of Gene Expression : this compound appears to suppress the methylation of tumor suppressor genes such as RARβ2 and RASSF1A, which may sensitize cancer cells to chemotherapy .

Metabolic Effects

This compound also influences lipid metabolism. Studies indicate that it may enhance the synthesis of neutral lipids and acidic phospholipids in cardiac tissues. This effect is believed to be mediated through the modulation of specific acyltransferase activities, which are crucial for phospholipid biosynthesis .

Case Studies and Clinical Trials

Several clinical studies have explored the effects of this compound in various contexts:

- Cancer Pain Management : A systematic review indicated that lidocaine infusions (including this compound) are safe for cancer patients when administered judiciously. The review emphasized that there have been no significant adverse effects reported when used appropriately .

- Phase I/II Trials : Ongoing trials are assessing the safety and efficacy of this compound in combination with other anticancer drugs. These studies aim to establish optimal dosing regimens and evaluate potential benefits in enhancing therapeutic outcomes for patients with specific malignancies .

Summary of Findings

The biological activity of this compound extends beyond its traditional use as a local anesthetic. Key findings include:

- Enhanced Chemotherapeutic Efficacy : this compound may improve the effectiveness of drugs like cisplatin through apoptotic pathway modulation.

- Lipid Metabolism Influence : It plays a role in lipid biosynthesis within cardiac tissues.

- Clinical Safety : It has been found safe for use in cancer pain management.

Data Table: Summary of Biological Activities

属性

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl]-diethyl-methylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.ClH/c1-6-17(5,7-2)11-14(18)16-15-12(3)9-8-10-13(15)4;/h8-10H,6-7,11H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCSRAPAKCHQIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1462-71-1 (iodide) | |

| Record name | N-Methyllidocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029199619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

284.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29199-61-9 | |

| Record name | N-Methyllidocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029199619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methyl lidocaine exert its anti-arrhythmic effects on the heart?

A1: this compound primarily affects cardiac conduction by altering the electrophysiological properties of the heart. Studies using His bundle recordings in isolated dog hearts revealed that this compound increased both the minimal conduction time and fatigue within the atrioventricular (AV) node []. Furthermore, this compound demonstrated a more pronounced effect on atrial and ventricular conduction compared to lidocaine, significantly increasing ventricular conduction time across all heart rates [].

Q2: How does the duration of action of this compound compare to lidocaine in treating arrhythmias?

A3: Studies in animal models have shown that while both this compound and lidocaine effectively suppress experimentally-induced ventricular tachycardia, this compound exhibits a significantly longer duration of action []. Notably, continuous administration of this compound did not produce observable signs of central nervous system (CNS) toxicity, unlike lidocaine []. This suggests that this compound may offer a safer and longer-lasting therapeutic option for managing arrhythmias.

Q3: Does this compound influence lysophospholipid metabolism in the heart?

A4: Interestingly, this compound inhibits both lysophosphatidylcholine:acyl-CoA and lysophosphatidylethanolamine:acyl-CoA acyltransferase activities in the hamster heart, without affecting other lysophospholipid metabolic enzymes []. Despite this inhibition, this compound perfusion did not alter the levels of major lysophospholipids in the heart []. These findings suggest a complex interplay between this compound and lysophospholipid metabolism that warrants further investigation.

Q4: What unique effect do lidocaine and its derivative this compound have on ventricular conduction that other antiarrhythmic drugs lack?

A5: Unlike quinidine, procainamide, disopyramide, which affect ventricular conduction across all coupling intervals, lidocaine and this compound specifically slow the conduction of "mid-range extrasystoles" (MREs) with coupling intervals between 250–400 msec []. This unique effect was observed in both isolated and intact dog hearts and was exacerbated during acute myocardial ischemia []. This specific action on MRE conduction might contribute to the suppression of reentrant arrhythmias but requires further investigation.

Q5: Has deuterium labeling been utilized to investigate the metabolic pathway of this compound?

A6: Yes, researchers have employed deuterium-labeled lidocaine, specifically lidocaine-d4 and lidocaine-d6, to study the mechanism of its oxidative N-deethylation by rat liver microsomes []. By analyzing the kinetic isotope effects, the study provided insights into the rate-determining steps of this metabolic pathway, contributing to a deeper understanding of lidocaine's pharmacokinetic profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。